Physicochemical Profiling and Bioconjugation Dynamics of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione
Physicochemical Profiling and Bioconjugation Dynamics of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione
Executive Summary
In the landscape of modern bioconjugation and formulation science, 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione —commonly classified as a C10-Alkenyl Succinic Anhydride (C10-ASA)—represents a highly versatile, dual-functional intermediate. Structurally, it features a highly reactive cyclic anhydride "head" and a lipophilic 10-carbon decenyl "tail."
For drug development professionals, this molecule is primarily utilized for the lipidation of peptide therapeutics to extend systemic half-life, or as a pro-surfactant in the generation of self-assembling polymeric micelles. However, the successful application of C10-ASA requires a rigorous understanding of its physicochemical boundaries. The inherent tension between its desired reactivity (aminolysis with biological targets) and its parasitic degradation (aqueous hydrolysis) dictates the boundaries of its formulation.
This whitepaper provides an in-depth technical framework for understanding, quantifying, and leveraging the physicochemical properties of C10-ASA, ensuring robust and reproducible experimental designs.
Structural & Physicochemical Profiling
The behavior of C10-ASA is governed by its amphiphilic topology. The proximity of the Δ1 alkene to the cyclic anhydride introduces mild steric and electronic variations compared to fully saturated alkyl succinic anhydrides. This unsaturation subtly accelerates nucleophilic attack at the adjacent carbonyl due to localized electron withdrawal.
Quantitative Data Summary
To establish a baseline for formulation, the core physicochemical parameters of C10-ASA are summarized below.
| Property | Value | Method / Condition |
| Molecular Formula | C₁₄H₂₂O₃ | Computed |
| Molecular Weight | 238.32 g/mol | Standard Atomic Weights |
| Calculated LogP (cLogP) | 3.8 ± 0.2 | Consensus Algorithm |
| Physical State | Viscous liquid | @ 25°C, 1 atm |
| Hydrogen Bond Donors | 0 | Anhydride form |
| Hydrogen Bond Acceptors | 3 | Anhydride form |
| Reactive Moieties | Cyclic Anhydride, Alkene | C2/C5 Carbonyls, C1' Double Bond |
| Topological Polar Surface Area | 43.4 Ų | 2D Mapping |
Note: Upon hydrolysis, the LogP drops significantly as the molecule converts to decenylsuccinic acid, generating two hydrogen bond donors and increasing the polar surface area, thereby triggering micellar self-assembly.
Chemical Reactivity & Mechanistic Pathways
The reactivity of the dihydrofuran-2,5-dione ring is governed by classic . In biological applications, researchers face a kinetic competition. We desire the primary amines of a peptide to attack the anhydride (Aminolysis) to form a stable decenylsuccinamide conjugate. However, because these reactions often occur in aqueous buffers, water molecules act as competing nucleophiles, leading to ring-opening (Hydrolysis) and the formation of an inactive diacid.
Understanding the basic principles of is critical: once hydrolyzed to the diacid, the molecule is completely unreactive toward amines unless reactivated by coupling agents (e.g., EDC/NHS).
Mechanistic divergence of C10-ASA: Desired aminolysis versus parasitic aqueous hydrolysis.
Experimental Methodologies & Self-Validating Protocols
To harness C10-ASA effectively, researchers must precisely quantify its degradation rates and its post-hydrolysis surfactant properties. The following protocols are engineered with internal feedback loops to ensure data integrity.
Protocol 1: Real-Time FTIR Kinetic Profiling of Ring Opening
This protocol determines the pseudo-first-order half-life ( t1/2 ) of the anhydride ring in mixed aqueous/organic solvent systems.
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Causality: We monitor the carbonyl stretching frequencies at 1860 cm⁻¹ (asymmetric) and 1785 cm⁻¹ (symmetric). The cyclic anhydride provides a direct, non-destructive readout of ring-opening kinetics. As the ring opens, these peaks deplete, and a new broad carboxylic acid peak emerges (~1710 cm⁻¹).
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Self-Validation Mechanism: The protocol mandates the inclusion of an inert internal standard (e.g., decane, monitoring the C-H stretch at 2920 cm⁻¹). By normalizing the anhydride peak area against the internal standard, we mathematically eliminate artifacts caused by solvent evaporation, micro-bubble formation on the ATR crystal, or path-length variations. Furthermore, tracking both the 1860 and 1785 cm⁻¹ peaks provides a redundant check; if their ratio changes during the run, it indicates baseline drift or overlapping solvent interference rather than true chemical conversion.
Step-by-Step Workflow:
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Preparation: Purge the ATR-FTIR sample chamber with a continuous flow of dry N₂ to eliminate atmospheric moisture interference.
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Baseline: Acquire a background scan using the anhydrous solvent mixture (e.g., THF/Water 90:10) containing 0.1% v/v decane as the internal standard.
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Initiation: Inject C10-ASA to achieve a final concentration of 50 mM. Begin continuous scanning (1 scan/sec) immediately ( t=0 ).
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Data Acquisition: Monitor the depletion of the 1860/1785 cm⁻¹ peaks and the emergence of the 1710 cm⁻¹ peak over 60 minutes.
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Analysis: Normalize the anhydride peak areas to the 2920 cm⁻¹ decane peak. Fit the normalized decay curve to a pseudo-first-order kinetic model to extract khyd .
Self-validating FTIR workflow for quantifying real-time anhydride ring-opening kinetics.
Protocol 2: Critical Micelle Concentration (CMC) Determination
Once hydrolyzed, the resulting decenylsuccinic acid is a potent anionic surfactant. Determining its CMC is critical for downstream nanoparticle formulation.
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Causality: The highly hydrophobic C10 tail and the highly hydrophilic dicarboxylic headgroup (at pH 7.4) create extreme amphiphilicity, driving spontaneous self-assembly. Knowing the exact CMC dictates whether the molecules will exist as membrane-disrupting monomers or drug-encapsulating micelles.
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Self-Validation Mechanism: Measurements are conducted using a Wilhelmy plate tensiometer in both ascending (low to high concentration) and descending (high to low concentration) orders. If the calculated CMC values match, the system is in true thermodynamic equilibrium. If they differ (hysteresis), the system is kinetically trapped, indicating that the equilibration time between injections must be increased.
Step-by-Step Workflow:
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Hydrolysis: Fully hydrolyze C10-ASA to decenylsuccinic acid using 0.1 M NaOH, then buffer to pH 7.4 using 10X PBS.
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Ascending Titration: Prepare a serial dilution from 1 µM to 10 mM. Measure surface tension (mN/m) starting from the lowest concentration. Allow 3 minutes of equilibration per well.
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Descending Titration: Repeat the measurement starting from the highest concentration down to the lowest.
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Analysis: Plot surface tension versus the log of concentration. The CMC is identified as the sharp inflection point where surface tension becomes constant. Verify that ascending and descending inflection points align within a 5% margin of error.
Applications in Bioconjugation
When utilizing C10-ASA for peptide lipidation, the standard approach relies on the principles of . Because the anhydride reacts preferentially with unprotonated primary amines ( ϵ -amines of lysine or the N-terminus), the reaction pH must be carefully tuned.
A pH of 8.0–8.5 is typically optimal; it is high enough to deprotonate a significant fraction of lysine residues ( pKa≈10.5 ), yet low enough to prevent the catastrophic acceleration of hydroxide-mediated hydrolysis. By strictly controlling the pH and utilizing the kinetic data derived from Protocol 1, scientists can achieve high-yield lipidation without excessive reagent waste.
References
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Bioconjugate Techniques (3rd Edition) Source: Academic Press / ScienceDirect URL:[Link]
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Succinic Anhydride - Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]
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Nucleophilic Acyl Substitution Source: IUPAC Compendium of Chemical Terminology (Gold Book) URL:[Link]
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Kinetics and Mechanism of the Hydrolysis of Cyclic Anhydrides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
